molecular formula C7H9ClN2O2 B133790 Desamino (|AS)-Chloro Histidine Methyl Ester CAS No. 64407-67-6

Desamino (|AS)-Chloro Histidine Methyl Ester

Cat. No.: B133790
CAS No.: 64407-67-6
M. Wt: 188.61 g/mol
InChI Key: JIPJJONLBKXGDE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desamino (|AS)-Chloro Histidine Methyl Ester is a synthetic derivative of histidine, an essential amino acid This compound is characterized by the absence of an amino group and the presence of a chlorine atom, making it a unique variant of histidine methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desamino (|AS)-Chloro Histidine Methyl Ester typically involves the esterification of histidine followed by selective chlorination. One common method includes the reaction of histidine with methanol in the presence of trimethylchlorosilane to form histidine methyl ester . This intermediate is then subjected to chlorination using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Desamino (|AS)-Chloro Histidine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Desamino (|AS)-Chloro Histidine Methyl Ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desamino (|AS)-Chloro Histidine Methyl Ester is unique due to the combination of the absence of the amino group and the presence of the chlorine atom. This structural modification imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

methyl (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPJJONLBKXGDE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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